molecular formula C11H18N2OS B2610387 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one CAS No. 364606-20-2

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No.: B2610387
CAS No.: 364606-20-2
M. Wt: 226.34
InChI Key: KWUIKLBMWSMCTI-UHFFFAOYSA-N
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Description

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS: 364606-20-2) is a heterocyclic spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core. Key structural attributes include:

  • Spirocyclic framework: A bicyclic system where a cyclohexane ring is fused to a five-membered 1,3-diaza ring via a spiro junction .
  • Functional groups: A thioxo (C=S) group at position 2 and a propyl substituent at position 3, which influence reactivity and solubility .
  • Synonym: Also known as 3-propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one, reflecting IUPAC nomenclature .

This compound’s unique architecture makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name

3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIKLBMWSMCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCCCC2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a propylamine derivative with a thiocarbonyl compound, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and other heterocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their function. The diazaspirodecane ring system may also interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • The thioxo group in the target compound confers nucleophilic reactivity, enabling thiol-mediated interactions absent in analogues with amino or aryl groups .
  • Dimethylamino and methoxyphenyl substituents in triazaspiro derivatives enhance hydrogen-bonding capacity and solubility, critical for pharmacokinetics .

Conformational Stability

  • Spirocyclic systems exhibit ring puckering , as defined by Cremer and Pople coordinates . The target compound’s cyclohexane ring adopts a chair conformation, while triazaspiro derivatives may display boat or twist-boat conformations due to steric hindrance from bulkier substituents .

Research Findings and Methodological Considerations

  • Structural Characterization : X-ray crystallography using SHELX software has been pivotal in resolving the spirocyclic geometry of these compounds .
  • Synthetic Challenges: The thioxo group in the target compound requires controlled reaction conditions to avoid oxidation, unlike the more stable dimethylamino or methoxyphenyl groups in analogues .

Biological Activity

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS No. 364606-20-2) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. Its molecular formula is C11H18N2SC_{11}H_{18}N_{2}S, and it has a molecular weight of 226.34 g/mol. This compound is characterized by the presence of a mercapto group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds related to this compound. For instance, research on similar mercapto derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . These findings suggest that this compound may also possess significant antimicrobial properties due to its structural similarities.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of compounds with similar structures have been evaluated against various cancer cell lines, including HeLa and MRC-5 cells. The MTS assay indicated that certain derivatives showed notable cytotoxic activity, which warrants further investigation into the specific mechanisms of action for this compound .

The biological activity of this compound can be attributed to its interaction with cellular targets such as enzymes and membrane proteins. The presence of the thiol group (–SH) is known to facilitate interactions with reactive oxygen species (ROS), potentially leading to oxidative stress in microbial cells or cancer cells, thereby inducing apoptosis .

Antimicrobial Screening

In a comparative study involving various mercapto derivatives, compounds were screened for their antibacterial activity using standard protocols against clinical isolates with different resistance profiles. The results indicated that modifications in the mercapto group significantly influenced antibacterial efficacy . This insight could guide future research into optimizing the structure of this compound for enhanced biological activity.

Research Findings Summary Table

Property Value
Molecular FormulaC₁₁H₁₈N₂S
Molecular Weight226.34 g/mol
CAS Number364606-20-2
Antimicrobial ActivityMIC: 3.12 µg/mL (S. aureus)
CytotoxicityActive against HeLa cells
Potential ApplicationsAntimicrobial, Anticancer

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